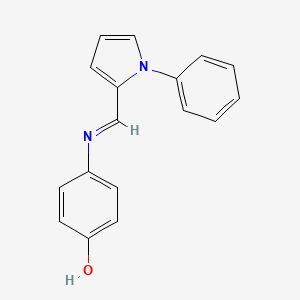

4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol

説明

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| IUPAC Name | Phenol, 4-[[(1-phenyl-1H-pyrrol-2-yl)methylene]amino]- |

| CAS Number | 593272-60-7 |

| Molecular Formula | C₁₇H₁₄N₂O |

| Molecular Weight | 262.3 g/mol |

| SMILES Notation | Oc1ccc(cc1)/N=C/c1cccn1c1ccccc1 |

The SMILES notation elucidates the compound’s connectivity: a phenol group (Oc1ccc(cc1)) linked via an imine bond (/N=C/) to a 1-phenyl-1H-pyrrole moiety (c1cccn1c1ccccc1) . This notation highlights the planar arrangement of the aromatic and heterocyclic components, which are critical to its chemical behavior.

Structural Features and Functional Groups

The compound’s structure integrates three distinct functional regions:

- Phenolic Hydroxyl Group : The para-substituted phenol group contributes acidity and hydrogen-bonding capability, influencing solubility and reactivity .

- Imine Linkage (Schiff Base) : The –CH=N– bridge formed between the aromatic amine and aldehyde groups enables conjugation across the molecule, enhancing electronic delocalization .

- 1-Phenyl-1H-pyrrole Unit : The pyrrole ring, substituted with a phenyl group at the 1-position, introduces aromaticity and steric bulk, which may affect coordination chemistry and stability .

Table 2: Functional Groups and Their Roles

| Functional Group | Role in Structure and Reactivity |

|---|---|

| Phenolic –OH | Enhances solubility in polar solvents; participates in H-bonding |

| Imine (C=N) | Facilitates conjugation; serves as a ligand in metal complexes |

| 1-Phenylpyrrole | Contributes aromatic stability; modulates steric interactions |

Spectroscopic characterization of analogous Schiff bases, such as N'-(pyridin-2-yl-methylene)-2-(pyrrol-1-yl)benzenamine , reveals that techniques like ¹H NMR and FT-IR are pivotal for confirming imine formation and aromatic substitution patterns . For instance, pyrrolic protons in similar compounds exhibit distinct NMR signals between δ 6.04–6.73 ppm, while imine protons resonate near δ 8.5–9.0 ppm .

Significance in Schiff Base Chemistry

Schiff bases are renowned for their versatility in coordination chemistry and materials science. This compound exemplifies this through:

- Ligand Capability : The imine nitrogen and phenolic oxygen atoms act as donor sites, enabling the formation of stable metal complexes. Such complexes are explored for catalytic and photophysical applications .

- Electronic Conjugation : The extended π-system across the phenol-imine-pyrrole framework facilitates charge transfer, making the compound a candidate for organic electronic materials .

- Synthetic Modularity : The compound’s structure allows for derivatization at the phenyl or pyrrole rings, enabling tailored properties for specific applications .

Table 3: Comparative Analysis of Schiff Base Ligands

Research on related Schiff bases, such as N-(pyridin-2-yl-methylene)-3-(pyrrol-1-yl)propan-1-amine , demonstrates the role of pyrrole units in enhancing thermal stability and electronic properties . Furthermore, the antioxidant potential of Schiff bases with phenolic groups, as seen in studies on 4-chloro-2-(((2-hydroxy-5-(tert-pentyl)phenyl)imino)methyl)phenol , suggests that this compound could similarly stabilize free radicals via proton donation .

特性

分子式 |

C17H14N2O |

|---|---|

分子量 |

262.30 g/mol |

IUPAC名 |

4-[(1-phenylpyrrol-2-yl)methylideneamino]phenol |

InChI |

InChI=1S/C17H14N2O/c20-17-10-8-14(9-11-17)18-13-16-7-4-12-19(16)15-5-2-1-3-6-15/h1-13,20H |

InChIキー |

RLEBPQLNDHVIPN-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C=CC=C2C=NC3=CC=C(C=C3)O |

製品の起源 |

United States |

準備方法

Condensation Reaction Conditions

- Solvent: Absolute ethanol or methanol is commonly used as the reaction medium due to good solubility of reactants and ease of product isolation.

- Catalyst: A few drops of glacial acetic acid are often added to catalyze the condensation by activating the aldehyde and facilitating water removal.

- Temperature: Reactions are generally carried out at room temperature or under reflux conditions depending on the reactivity of the substrates.

- Time: Reaction times vary from 10 minutes to several hours (typically 10–12 hours) to ensure complete conversion.

- Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.

Typical Procedure

- Dissolve equimolar amounts of 4-aminophenol and 1-phenyl-1H-pyrrole-2-carboxaldehyde in absolute ethanol.

- Add 2–3 drops of glacial acetic acid as a catalyst.

- Stir the mixture at room temperature or reflux for 10–12 hours.

- Monitor the reaction by TLC until completion.

- Upon completion, the precipitated Schiff base is filtered, washed with cold ethanol, and dried under vacuum.

- Recrystallization from ethanol yields pure this compound crystals.

Optimization and Variations

Base Catalysis

In some studies, bases such as triethylamine have been used to facilitate Schiff base formation, especially when using substituted aminophenols or pyrrole derivatives with lower reactivity. For example, triethylamine (1 equivalent) in ethanol under reflux conditions for 12 hours has yielded high product yields (~90%) in related Schiff base syntheses.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the condensation reaction, reducing reaction times from hours to minutes while maintaining or improving yields. This method involves:

- Mixing the reactants in ethanol or methanol.

- Subjecting the mixture to microwave irradiation at controlled power and temperature (e.g., 1200 W, 80–100 °C) for 5–30 minutes.

- Isolating the product by filtration and recrystallization.

Reaction Mechanism

The Schiff base formation proceeds via nucleophilic attack of the amino group on the aldehyde carbonyl carbon, followed by elimination of water to form the imine bond. Acid catalysis protonates the carbonyl oxygen, increasing electrophilicity, while base catalysis can deprotonate the amine to enhance nucleophilicity.

Representative Data Table of Preparation Conditions and Yields

Research Findings and Characterization

- Yields: The Schiff base formation typically affords high yields (85–92%) under optimized conditions.

- Purity: Products are purified by recrystallization from ethanol, confirmed by melting point and spectroscopic methods.

- Spectroscopic Characterization:

- FTIR: Characteristic imine (C=N) stretching around 1600–1650 cm⁻¹.

- NMR: Proton signals corresponding to aromatic protons of phenol and pyrrole rings, and the imine proton.

- Mass Spectrometry: Molecular ion peak consistent with the expected molecular weight.

- Stability: The Schiff base is stable under ambient conditions and can be stored as a crystalline solid.

化学反応の分析

Types of Reactions

4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Halogenated or nitrated phenol derivatives.

科学的研究の応用

4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

作用機序

The mechanism of action of 4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the pyrrole ring can interact with biological macromolecules through π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol with three analogs, focusing on structural variations, physicochemical properties, and biological implications.

Table 1: Structural and Functional Comparison of Schiff Base Derivatives

Key Findings:

In contrast, the pyridin-2-yl group () is electron-deficient, which may increase the imine’s susceptibility to nucleophilic attack but improve metal-binding capacity .

Lipophilicity and Solubility: The methoxyphenyl analog (CAS 10484-13-6) exhibits higher lipophilicity due to the methoxy group, improving membrane permeability in biological systems . The acetate ester further enhances stability against hydrolysis. The target compound’s pyrrole group balances moderate lipophilicity with water solubility from the phenolic hydroxyl, making it suitable for aqueous and organic solvent systems .

Synthetic Efficiency: The precursor to the target compound, 4-(1-phenyl-1H-pyrrol-2-yl)phenol, was synthesized with a high yield (93%) via BBr₃-mediated demethylation .

Biological Activity :

- The target compound’s tyrosine phosphatase inhibition (implied by ’s patent context) may arise from the imine-pyrrole synergy, which could mimic phosphate groups or chelate catalytic metal ions.

- Pyridine-containing analogs () lack explicit bioactivity data but may exhibit distinct binding profiles due to altered electronic properties .

Stability Considerations :

- Schiff bases are prone to hydrolysis under acidic conditions. The methoxyphenyl-acetate derivative (CAS 10484-13-6) demonstrates how esterification can mitigate this issue , whereas the target compound’s stability in physiological conditions remains to be characterized.

生物活性

The compound 4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol is a pyrrole-based derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to synthesize existing research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₁₇H₁₄N₂O

- Molecular Weight : 262.30 g/mol

Pyrrole derivatives often exhibit their biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrrole compounds can inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Some derivatives disrupt bacterial cell membranes, leading to cell lysis.

- Interference with DNA/RNA Synthesis : Certain compounds can interfere with nucleic acid synthesis, affecting bacterial replication.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various bacterial strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.125 | |

| Escherichia coli | 12.5 | |

| Pseudomonas aeruginosa | 6.25 |

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound). The results indicated that this compound was particularly effective against Gram-positive bacteria, such as Staphylococcus aureus, with a rapid bactericidal effect observed within hours of exposure .

Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship of pyrrole derivatives revealed that modifications to the phenolic and pyrrole rings significantly influenced antibacterial potency. The presence of electron-donating groups on the phenolic ring enhanced the compound's interaction with bacterial enzymes .

Antifungal Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may also exhibit antifungal activity. While specific MIC values for fungal strains are less documented, related pyrrole compounds have shown promise against fungi such as Candida albicans and Aspergillus species.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(((1-Phenyl-1H-pyrrol-2-yl)methylene)amino)phenol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves Schiff base formation via condensation between an amine-containing phenol derivative and a pyrrole-carbaldehyde precursor. For example, analogous compounds (e.g., compound 15 in ) are synthesized under reflux using polar aprotic solvents (e.g., DMF or THF) with catalytic acid. Optimization includes controlling stoichiometry (1:1 molar ratio of aldehyde to amine), temperature (60–80°C), and reaction time (6–12 hours). Monitoring via TLC or HPLC ensures completion .

- Characterization : Post-synthesis, purification via column chromatography (silica gel, eluent: DCM/methanol gradient) is critical. Confirmation of structure requires NMR (e.g., δ 6.33–6.87 ppm for aromatic protons in ) and HRMS for molecular ion validation .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) during compound characterization?

- Methodology : Discrepancies between NMR and HRMS data may arise from impurities or tautomeric forms. Cross-validate using complementary techniques:

- NMR : Compare chemical shifts with structurally similar compounds (e.g., δ 2.92–3.92 ppm for methylene groups in ).

- HRMS : Confirm molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error).

- X-ray crystallography : For unambiguous confirmation, as demonstrated for pyrrole derivatives in .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Structural Modifications : Introduce electron-withdrawing/donating groups (e.g., trifluoromethyl, methoxy) at the phenyl or phenol rings (see for analogous antidiabetic agents).

- In Silico Modeling : Perform docking studies to predict interactions with biological targets (e.g., enzymes or receptors).

- Biological Assays : Test derivatives for activity (e.g., IC values in enzyme inhibition assays) and correlate with substituent electronic/hydrophobic parameters.

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

- Methodology :

- Partitioning Studies : Measure log (octanol-water) to assess bioaccumulation potential.

- Degradation Pathways : Perform hydrolysis/photolysis experiments under controlled pH and UV light. Monitor degradation products via LC-MS (e.g., ’s framework for abiotic transformations).

- Ecotoxicology : Use model organisms (e.g., Daphnia magna) to determine LC values.

Q. What experimental approaches mitigate contradictions in biological activity data across studies?

- Methodology :

- Standardized Protocols : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour exposure in ).

- Counter-Screen : Test compounds against off-target receptors to rule out nonspecific effects.

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。